5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole
Overview
Description
5,10-Dibromonaphtho[1,2-c5,6-c’]bis([1,2,5]oxadiazole): is a chemical compound known for its unique structure and properties It belongs to the class of naphthobisoxadiazoles, which are characterized by the presence of two oxadiazole rings fused to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) typically involves the bromination of naphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole). The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include methoxy, ethoxy, or other substituted derivatives.
Coupling Products: Formation of biaryl or other extended π-conjugated systems.
Scientific Research Applications
Chemistry:
Organic Semiconductors: Used as building blocks for organic semiconductors due to its electron-deficient nature, which facilitates charge transport.
OLEDs: Employed in the development of OLED materials for display and lighting applications.
Biology and Medicine:
Bioimaging: Potential use in bioimaging due to its fluorescent properties.
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Industry:
Materials Science: Utilized in the synthesis of advanced materials for electronic devices, including transistors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is primarily related to its electronic properties. The compound acts as an electron acceptor in organic electronic devices, facilitating charge transport through its conjugated system. The bromine atoms can also participate in halogen bonding, influencing the molecular packing and overall device performance.
Comparison with Similar Compounds
5,10-Dibromonaphtho[1,2-c5,6-c’]bis([1,2,5]thiadiazole): Similar structure but with sulfur atoms in the oxadiazole rings.
5,10-Diborylated naphtho[1,2-c5,6-c’]bis([1,2,5]thiadiazole): Contains boron atoms, used in the synthesis of donor-acceptor copolymers.
Uniqueness: 5,10-Dibromonaphtho[1,2-c:5,6-c’]bis([1,2,5]oxadiazole) is unique due to the presence of oxadiazole rings, which impart distinct electronic properties compared to thiadiazole or other heterocyclic analogs. This makes it particularly suitable for applications requiring high electron affinity and stability.
Properties
IUPAC Name |
5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2N4O2/c11-5-1-3-4(8-9(5)15-18-14-8)2-6(12)10-7(3)13-17-16-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFNNADKSKHJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C3=C1C4=NON=C4C(=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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